molecular formula C20H23N3O2 B2930496 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941951-82-2

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2930496
CAS No.: 941951-82-2
M. Wt: 337.423
InChI Key: ABPKTJVQLKJAGL-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring, a phenyl ring substituted with an ethyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its biological activity and chemical properties.

    1-(2-methoxyethyl)-3-(1H-indol-3-yl)urea: Lacks the ethyl group on the phenyl ring, which may influence its reactivity and interactions.

    1-(2-ethylphenyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its solubility and biological effects.

Uniqueness

1-(2-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the ethyl and methoxyethyl groups may enhance its interactions with molecular targets and improve its solubility and stability.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-15-8-4-6-10-17(15)21-20(24)22-18-14-23(12-13-25-2)19-11-7-5-9-16(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPKTJVQLKJAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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